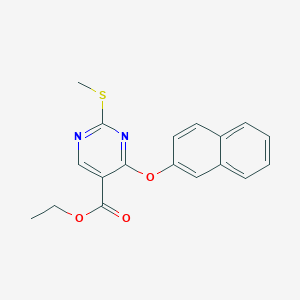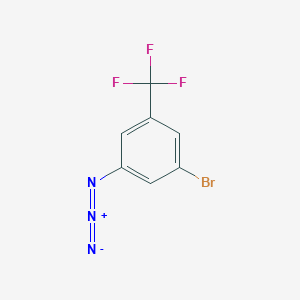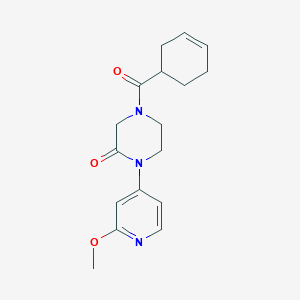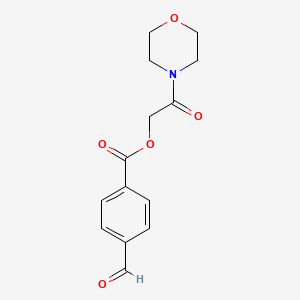
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is a chemical compound that features a morpholine ring and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(morpholin-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 4-carboxybenzoic acid derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and formyl group. These interactions can modulate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the benzoate ester group.
4-Formylbenzoic Acid: Contains the formyl group but lacks the morpholine ring.
2-(Morpholin-4-yl)ethanol: Contains the morpholine ring but lacks the benzoate ester group.
Uniqueness
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is unique due to the combination of the morpholine ring and the benzoate ester group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-9-11-1-3-12(4-2-11)14(18)20-10-13(17)15-5-7-19-8-6-15/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOUJARXIKEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2677581.png)
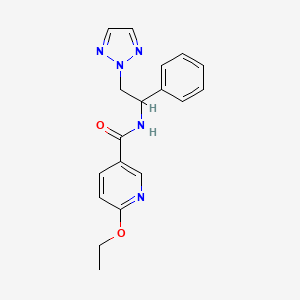
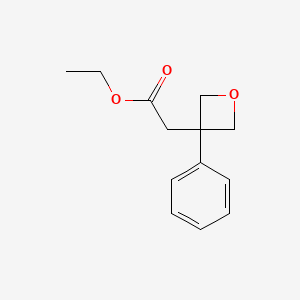
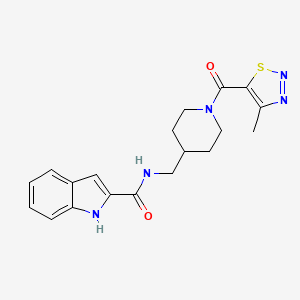
![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2677585.png)
![4-ethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2677586.png)
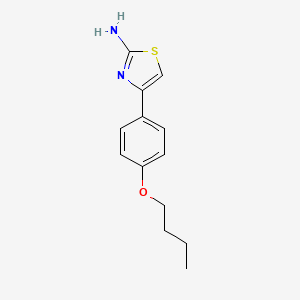
![methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2677592.png)
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)
